N-(2-Hydrazinylcyclohexylidene)hydroxylamine
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Overview
Description
N-(2-Hydrazinylcyclohexylidene)hydroxylamine is a chemical compound known for its unique structure and reactivity. It features a cyclohexylidene ring with hydrazinyl and hydroxylamine functional groups, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydrazinylcyclohexylidene)hydroxylamine typically involves the reaction of cyclohexanone oxime with hydrazine under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclohexanone oxime+Hydrazine→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as electrodialysis and catalytic reduction are employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydrazinylcyclohexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazinyl and hydroxylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydrazinylcyclohexylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydrazinylcyclohexylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl and hydroxylamine groups can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The compound’s reactivity is influenced by its ability to undergo redox reactions and form stable intermediates.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylhydroxylamine: Similar in structure but lacks the hydrazinyl group.
Hydroxylamine: A simpler compound with a hydroxylamine group but no cyclohexylidene ring.
Cyclohexanone oxime: A precursor in the synthesis of N-(2-Hydrazinylcyclohexylidene)hydroxylamine.
Uniqueness
This compound is unique due to its dual functional groups, which provide a combination of reactivity and stability not found in simpler analogs. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
61908-02-9 |
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Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N-(2-hydrazinylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C6H13N3O/c7-8-5-3-1-2-4-6(5)9-10/h5,8,10H,1-4,7H2 |
InChI Key |
URUPNPULIUMWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NO)C(C1)NN |
Origin of Product |
United States |
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